Propan-2-yl 7-aminoheptanoate
Description
Significance of Linear ω-Amino Acid Esters as Chemical Building Blocks
Linear ω-amino acid esters are particularly valuable as bifunctional monomers. The presence of a terminal amino group and an ester group at opposite ends of a linear hydrocarbon chain makes them ideal precursors for polymerization reactions. These monomers can undergo polycondensation to form polyamides and poly(ester amides), which are classes of polymers with a wide range of applications, from textiles to advanced biomedical materials. upc.edu
The length of the hydrocarbon chain in these ω-amino acid esters is a critical determinant of the properties of the resulting polymers. It influences the material's flexibility, melting point, and biodegradability. Researchers utilize these building blocks to precisely engineer polymers with desired characteristics. For instance, ω-amino acids are key building blocks for biobased aliphatic polycondensates. nih.gov Their applications extend to the synthesis of peptides and proteins, where they serve as foundational components for creating new therapeutic agents. chemimpex.com The ability to form stable amide bonds makes them essential in peptide-like compound synthesis.
Overview of Propan-2-yl 7-aminoheptanoate within the Context of Aminoheptanoic Acid Derivatives
This compound, also known as the isopropyl ester of 7-aminoheptanoic acid, is a specific derivative within the broader family of aminoheptanoic acid compounds. chemicalbook.com While direct research on this particular ester is not extensively published, its chemical significance can be understood by examining its constituent parts: the 7-aminoheptanoic acid backbone and the propan-2-yl (isopropyl) ester group.
7-aminoheptanoic acid is a non-natural, straight-chain amino acid that serves as an important intermediate in the synthesis of pharmaceuticals and polymers. chemimpex.comgoogle.com It is a recognized building block for creating bioactive molecules and is noted for its stability and compatibility with various chemical processes. chemimpex.com For example, it is a potential monomer for the synthesis of bioplastics due to its primary amine and carboxylic acid functional groups being ideal for polymerization. researchgate.net Derivatives of 7-aminoheptanoic acid are utilized in various research applications, including the development of novel therapeutic agents. chemimpex.comgoogle.com
The esterification of 7-aminoheptanoic acid with propan-2-ol results in this compound. This modification from the parent acid to an isopropyl ester alters its chemical properties, most notably increasing its solubility in organic solvents and making it more amenable to certain reaction conditions compared to the more hydrophilic parent acid. This is a common strategy to enhance the utility of amino acids in organic synthesis. The synthesis of esters from secondary alcohols like propan-2-ol has been a subject of procedural development in chemical research. researchgate.net
Below is a data table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 7790-12-7 |
| Molecular Formula | C₁₀H₂₁NO₂ |
| Parent Acid | 7-Aminoheptanoic Acid |
Contemporary Research Landscape for Functionalized Esters and Their Polymeric Precursors
The field of polymer chemistry is increasingly focused on the development of highly functionalized materials with precisely controlled architectures and properties. Functionalized esters are at the forefront of this research, serving as versatile precursors for a new generation of polymers. acs.orgrsc.org These esters often contain "active" groups that are readily converted to other functionalities after the main polymer chain has been formed. acs.orgnih.gov
This post-polymerization modification strategy offers significant advantages over the direct polymerization of functional monomers. rsc.org It allows for the incorporation of a wide variety of chemical groups that might otherwise interfere with the polymerization process itself. acs.org Researchers can create a single precursor polymer and then diversify it into a library of functional polymers by reacting the ester groups with different amines or alcohols. This approach is highly efficient for developing materials for applications ranging from drug delivery and tissue engineering to advanced coatings and sensors.
Recent studies have highlighted the use of active ester monomers in controlled radical polymerization techniques, which allows for the synthesis of well-defined polymer chains. acs.org The ability to precisely position these functionalizable moieties along the polymer backbone opens up new possibilities for creating materials with complex, tailored functionalities. nih.gov This research area is dynamic, with ongoing efforts to discover new catalytic systems and reaction conditions that expand the scope and efficiency of post-polymerization modifications. rsc.org
Structure
3D Structure
Properties
CAS No. |
7790-12-7 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
propan-2-yl 7-aminoheptanoate |
InChI |
InChI=1S/C10H21NO2/c1-9(2)13-10(12)7-5-3-4-6-8-11/h9H,3-8,11H2,1-2H3 |
InChI Key |
KJADKQLSEANQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCCN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Propan 2 Yl 7 Aminoheptanoate
Reactions Involving the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.
Acylation Reactions (e.g., Amide Bond Formation)
The primary amine of propan-2-yl 7-aminoheptanoate can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form a stable amide bond. This reaction is fundamental in peptide synthesis and the creation of various amide-containing structures. The process typically proceeds via a nucleophilic acyl substitution mechanism.
In this mechanism, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (e.g., chloride from an acyl chloride), resulting in the formation of the N-substituted amide. The reaction of amino acids with acylating agents like acetic anhydride (B1165640) is a well-established method for forming N-acyl amino acids. nih.gov For diamino acids, acylation preferentially occurs at the more nucleophilic terminal amino group. google.com
Illustrative Acylation Reaction
| Reactant 1 | Reactant 2 (Acylating Agent) | Product |
|---|---|---|
| This compound | Acetyl Chloride | Propan-2-yl 7-acetamidoheptanoate |
| This compound | Benzoyl Chloride | Propan-2-yl 7-benzamidoheptanoate |
Alkylation and Arylation Processes
Alkylation: The nitrogen atom of the primary amine can be alkylated using alkyl halides through nucleophilic substitution. nih.gov However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. More controlled and selective N-alkylation of amino acid esters can be achieved using alcohols in the presence of a suitable catalyst, a process known as the "borrowing hydrogen" methodology. nih.gov This method is atom-economical, producing water as the only byproduct. nih.gov
Arylation: N-arylation of amino esters can be accomplished using various methods, including transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of a carbon-nitrogen bond between the amine and an aromatic ring.
Representative Alkylation and Arylation Reactions
| Amine Substrate | Reagent | Product Type |
|---|---|---|
| This compound | Methyl Iodide | N-methylated amine |
| This compound | Benzyl Bromide | N-benzylated amine |
Formation of Urethane and Urea (B33335) Linkages
Urethane Formation: Primary amines react with chloroformates to yield carbamates, also known as urethanes. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, with the subsequent elimination of a chloride ion.
Urea Formation: The reaction of the primary amine with an isocyanate provides a direct route to substituted ureas. wikipedia.org This reaction is typically rapid and proceeds by the nucleophilic addition of the amine to the carbon of the isocyanate group. youtube.com Due to the high reactivity of isocyanates with primary amines, this reaction is often faster than their reaction with alcohols. chimia.ch Alternative, less hazardous methods for urea synthesis include reacting amines with carbamates or using reagents like carbonyldiimidazole (CDI). nih.gov
Examples of Urethane and Urea Forming Reactions
| Amine Substrate | Reagent | Product Linkage |
|---|---|---|
| This compound | Ethyl Chloroformate | Urethane (Carbamate) |
| This compound | Phenyl Isocyanate | Urea |
Reactions at the Ester Moiety
The isopropyl ester group of this compound is also a site for chemical modification, primarily through reactions involving nucleophilic attack at the carbonyl carbon.
Saponification and Hydrolysis Mechanisms
Saponification (Base-Catalyzed Hydrolysis): Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce a carboxylate salt and an alcohol. wikipedia.orgebsco.com This process is effectively irreversible because the final step involves an acid-base reaction where the alkoxide ion deprotonates the newly formed carboxylic acid, driving the equilibrium towards the products. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group. wikipedia.orgmasterorganicchemistry.com For long-chain esters, the resulting carboxylate salts are soaps. youtube.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester can be hydrolyzed back to the corresponding carboxylic acid (7-aminoheptanoic acid) and alcohol (propan-2-ol). This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org
Hydrolysis Reaction Summary
| Reaction Type | Reagents | Products |
|---|---|---|
| Saponification | NaOH (aq), Heat | Sodium 7-aminoheptanoate + Propan-2-ol |
Transamidation Reactions
Transamidation is a process where the alkoxy group of an ester is displaced by an amine to form an amide. While esters are less reactive than acyl chlorides, this reaction can be facilitated, often requiring a catalyst or specific reaction conditions. msu.edu Recent advances have enabled the direct amidation of alkyl esters with amines under mild, transition-metal-free conditions, for instance, using reagents like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov This method allows for the conversion of the ester functionality of this compound into a new amide by reacting it with a different primary or secondary amine. The reaction generally involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of the isopropoxide leaving group. nih.gov
Illustrative Transamidation Reaction
| Ester Substrate | Amine Reagent | Expected Product |
|---|---|---|
| This compound | Benzylamine | N-Benzyl-7-aminoheptanamide |
| This compound | Aniline | N-Phenyl-7-aminoheptanamide |
Modifications of the Alkyl Chain
The seven-carbon alkyl chain of this compound presents a versatile scaffold for chemical modification. The strategic functionalization of this aliphatic backbone allows for the introduction of various substituents, stereocenters, and branched structures, thereby enabling the synthesis of a diverse array of derivatives with tailored properties. These modifications are crucial for applications in drug discovery, materials science, and the development of specialized chemical probes.
Regioselective Functionalization
Regioselective functionalization of the polymethylene chain of this compound is a significant challenge due to the similar reactivity of the C-H bonds. However, modern synthetic methodologies, including directed C-H activation and radical-mediated processes, offer potential solutions for achieving site-selective modifications.
Directed C-H functionalization strategies often employ a directing group to position a metal catalyst in close proximity to a specific C-H bond, thereby facilitating its selective cleavage and subsequent functionalization. While the terminal amino group in this compound can act as a directing group, its inherent nucleophilicity and potential for catalyst inhibition often necessitate the use of a protecting group. For instance, the amino group can be converted into an amide or a sulfonamide, which can then direct a palladium or rhodium catalyst to functionalize the C-H bonds at the γ or δ positions relative to the nitrogen atom.
Radical-mediated reactions provide an alternative approach for regioselective functionalization. For example, the Hofmann-Löffler-Freytag reaction and its modern variants can be employed to introduce functionality at the C4 or C5 position of the alkyl chain. This transformation typically involves the generation of a nitrogen-centered radical from an N-haloamine derivative of this compound. Subsequent intramolecular hydrogen atom transfer from the alkyl chain to the nitrogen radical, followed by trapping of the resulting carbon-centered radical with a suitable reagent, leads to the formation of a functionalized product.
Table 1: Hypothetical Regioselective Functionalization Reactions of a Protected this compound Derivative
| Entry | Position of Functionalization | Reaction Type | Catalyst/Reagent | Functional Group Introduced | Hypothetical Yield (%) |
| 1 | C-4 | Directed C-H Activation | Pd(OAc)₂ / Ligand | Phenyl | 65 |
| 2 | C-5 | Radical Translocation | N-Bromosuccinimide / Light | Bromo | 55 |
| 3 | C-6 | Directed C-H Activation | Rh₂(esp)₂ | Acetoxy | 70 |
Note: The data in this table is hypothetical and based on typical yields for similar transformations on related long-chain amino esters.
Introduction of Stereocenters or Branched Structures
The introduction of stereocenters and branched structures into the alkyl chain of this compound is of significant interest for the synthesis of chiral molecules with defined three-dimensional architectures. This can be achieved through various stereoselective synthetic methods, including asymmetric alkylation, aldol (B89426) reactions, and enzymatic transformations.
Asymmetric alkylation of a suitable precursor to this compound is a common strategy for introducing stereocenters. For example, the enolate of a protected 7-aminoheptanoic acid ester can be reacted with a chiral auxiliary, followed by alkylation with an electrophile. Subsequent removal of the chiral auxiliary affords the desired alkyl-substituted product with high enantiomeric excess.
Biocatalysis offers a powerful and environmentally benign approach for the stereoselective functionalization of the alkyl chain. Specific enzymes, such as hydroxylases and transaminases, can be employed to introduce hydroxyl or amino groups at specific positions with high stereocontrol. For instance, a genetically engineered cytochrome P450 monooxygenase could potentially hydroxylate the alkyl chain at a specific carbon, creating a chiral alcohol.
Furthermore, the synthesis of this compound derivatives with branched structures can be accomplished by utilizing starting materials that already contain the desired branching. For example, a substituted glutaric anhydride can be elaborated through a series of reactions to construct the functionalized seven-carbon chain with a pre-existing branch.
Table 2: Examples of Methodologies for Introducing Stereocenters in 7-Aminoheptanoate Scaffolds
| Methodology | Reagents/Catalyst | Type of Stereocenter Introduced | Key Feature |
| Asymmetric Alkylation | Chiral Auxiliary (e.g., Evans oxazolidinone) | Alkyl-substituted | High diastereoselectivity |
| Biocatalytic Hydroxylation | Cytochrome P450 Enzyme | Hydroxyl group | High regio- and enantioselectivity |
| Stereoselective Aldol Reaction | Chiral Catalyst (e.g., Proline) | β-Hydroxy group | Creation of two adjacent stereocenters |
Integration of Propan 2 Yl 7 Aminoheptanoate into Advanced Materials and Polymer Chemistry
Monomer for Polymer Synthesis
The presence of both an amine and an ester group on the same molecule allows Propan-2-yl 7-aminoheptanoate to participate in step-growth polymerization reactions to form high-molecular-weight polymers. The ester group can be considered a thermally-activated carboxylic acid equivalent, making it a key precursor for polyamides and poly(ester amide)s.
This compound is a direct precursor to Nylon-7, a polyamide derived from the 7-carbon ω-amino acid, 7-aminoheptanoic acid. In a process known as self-polycondensation, the monomer undergoes heating at high temperatures, typically under an inert atmosphere. The reaction involves the nucleophilic attack of the primary amine of one monomer on the ester carbonyl of another, forming an amide bond and eliminating isopropanol (B130326) as a byproduct. This process is repeated to build the linear polyamide chain.
The polymerization of 7-aminoheptanoic acid or its esters, such as the methyl ester, is typically carried out by heating the monomer to approximately 270°C for several hours to achieve a high molecular weight polymer. google.com This method is directly applicable to this compound. The reaction drives to completion by the continuous removal of the isopropanol byproduct. The resulting polymer, Nylon-7, is designated by the single number "7" because it is formed from a single monomer type containing seven carbon atoms. google.com
Table 1: Typical Conditions for Polycondensation of Amino Acid Esters to Polyamides
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Monomer | This compound | Starting material for Nylon-7 | google.com |
| Temperature | ~270 °C | Provides activation energy for aminolysis of the ester | google.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidative degradation of the polymer at high temperatures | |
| Reaction Time | Several hours (e.g., 5 hours) | Allows for the growth of high molecular weight polymer chains | google.com |
| Byproduct Removal | Vacuum or inert gas flow | Drives the equilibrium reaction towards polymer formation |
Poly(ester amide)s (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone. researchgate.netrsc.org This combination can yield materials with a unique balance of properties, such as the thermal and mechanical strength of polyamides and the biodegradability and processability of polyesters. researchgate.netnih.gov this compound can be readily integrated as a comonomer in the synthesis of PEAs through various polycondensation strategies, often with diols, diacids, or other amino acids. nih.govmdpi.com
This compound can participate in the ring-opening copolymerization of cyclic monomers like lactones (e.g., ε-caprolactone) and lactams (e.g., ε-caprolactam). rsc.orgresearchgate.net In this process, the primary amine group of the amino ester can act as an initiator, attacking the cyclic monomer to open the ring and begin polymerization. The amino ester is thereby incorporated into the polymer chain, creating a copolymer with both ester and amide functionalities. This approach is a versatile method for producing random or blocky PEAs, where the ratio of ester to amide groups can be controlled by adjusting the monomer feed ratio, influencing the final properties of the material. researchgate.net
The defined chemical structure of this compound allows for its use in creating more complex polymer architectures like block and graft copolymers.
Block Copolymers: These polymers consist of two or more distinct, covalently linked polymer chains (blocks). nih.gov A polyamide-7 block can be synthesized from this compound and then coupled with a pre-existing, different polymer block (e.g., a polyester (B1180765) or polyether) that has a reactive end group. kpi.uarsc.org This "coupling" strategy allows for the creation of well-defined block copolymers. Alternatively, sequential monomer addition in a living polymerization process can be employed to grow one block off another. nih.gov The resulting materials exhibit microphase separation, leading to ordered nanostructures and unique physical properties.
Graft Copolymers: Grafting involves attaching polymer chains as side branches to a main polymer backbone. nih.gov this compound can be used in two primary grafting strategies:
"Grafting to": A polyamide-7 chain is first synthesized from the monomer and then attached to a functionalized polymer backbone. nih.gov
"Grafting from": The monomer can be used to create a polyamide-7 backbone that is subsequently functionalized with initiator sites from which a different monomer can be polymerized, forming the grafted chains.
Preparation of Poly(ester amide)s and Hybrid Copolymers
Functionalization of Polymeric Materials
Beyond its role as a primary monomer, this compound can be used as a modifying agent to introduce specific functionalities to existing polymer materials, particularly at their surfaces.
The terminal primary amine group of this compound is a reactive handle for covalently attaching the molecule to polymer surfaces, thereby altering surface properties such as hydrophilicity, biocompatibility, or adhesion. This is particularly useful for materials that are inherently inert. rsc.orgresearchgate.net
One prominent method is the aminolysis of polyester surfaces (e.g., polyethylene (B3416737) terephthalate, PET, or polylactic acid, PLA). rsc.org In this reaction, the polymer is exposed to this compound, and the amine groups react with the ester bonds on the polymer surface. rsc.orgresearchgate.net This cleaves the surface ester linkage and forms a stable amide bond, covalently tethering the molecule to the surface. The result is a surface decorated with the 7-carbon chain and the isopropyl ester terminus, or a hydrolyzed carboxylic acid group if the reaction is performed in aqueous conditions. Other techniques include grafting the molecule onto surfaces that have been pre-activated using methods like plasma treatment or gamma radiation to create reactive sites. ugent.becambridge.org
Table 2: Surface Modification Strategies Using Amine-Containing Molecules
| Modification Technique | Target Polymer Substrate | Mechanism | Resulting Surface Functionality | Reference |
|---|---|---|---|---|
| Aminolysis | Polyesters (e.g., PET, PLA) | Nucleophilic attack of the amine on surface ester bonds, forming a covalent amide link. | Introduces amino and hydroxyl groups, increases hydrophilicity. | rsc.orgresearchgate.net |
| Plasma-Assisted Grafting | Various polymers (e.g., Polyolefins) | Plasma treatment creates reactive sites (radicals) on the surface, which initiate grafting of the amine molecule. | Stable, covalently bound amine-rich surface layer. | ugent.be |
| Radiation Grafting | Polypropylene (PP) | Gamma radiation creates reactive sites on the polymer backbone for subsequent reaction with functional molecules. | Introduces stable amine functionalities. | cambridge.org |
| Wet Chemical Coupling | Polymers with surface carboxyl or acyl chloride groups | Standard amide bond formation (e.g., using carbodiimide (B86325) chemistry) between the surface acid and the amine. | Covalently attaches the molecule via an amide bond. |
Cross-linking Chemistry in Polymer Networks
This compound possesses two key functional groups available for cross-linking reactions: a primary amine (-NH2) and an isopropyl ester (-COO-CH(CH3)2). These groups allow for the formation of a three-dimensional polymer network, significantly enhancing the material's mechanical strength, thermal stability, and chemical resistance. youtube.com The cross-linking of polymers derived from or incorporating this compound can be achieved through various chemical reactions targeting these functional groups.
Reactions Involving the Amine Group:
The primary amine group is a versatile site for cross-linking. Common cross-linking agents that react with amines include:
Dianhydrides: These agents react with the amine groups to form robust imide linkages, creating bridges between polymer chains. youtube.com This type of cross-linking introduces rigid structures, which can significantly enhance the thermal and mechanical properties of the resulting polyamide network. youtube.com
Diacid Chlorides: The reaction between a diacid chloride and the primary amine groups on the polymer chains results in the formation of amide bonds, effectively cross-linking the material. youtube.com
Multifunctional Acrylates: Through a Michael addition reaction, the nucleophilic amine groups can react with the electrophilic double bonds of multifunctional acrylates. youtube.com This process creates intermediate compounds that can further react to form a cross-linked network. youtube.com
The general conditions for these cross-linking reactions typically involve mild to moderate temperatures, often ranging from 50 to 170°C. youtube.com The progress of the cross-linking can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy to track the formation of new chemical bonds. youtube.comrsc.org
Reactions Involving the Ester Group:
The isopropyl ester group can also participate in cross-linking, primarily through transesterification reactions. If the polymer is formed in the presence of a multifunctional alcohol and a suitable catalyst, the isopropyl ester groups can be exchanged to form new ester linkages, thereby creating a network structure.
The following table summarizes potential cross-linking strategies for polymers incorporating this compound:
| Cross-linking Agent | Target Functional Group | Resulting Linkage | Key Properties Enhanced |
| Dianhydrides | Primary Amine | Imide | Thermal Stability, Mechanical Strength |
| Diacid Chlorides | Primary Amine | Amide | Mechanical Strength, Chemical Resistance |
| Multifunctional Acrylates | Primary Amine | Carbon-Nitrogen Bond | Flexibility, Adhesion |
| Multifunctional Alcohols | Isopropyl Ester | Ester | Network Density |
Theoretical Studies on Polymerization Kinetics and Thermodynamics
Polymerization Kinetics:
The polymerization of this compound would likely proceed via a step-growth mechanism, specifically through polycondensation. The reaction would involve the amine group of one monomer attacking the ester group of another, leading to the formation of an amide bond and the elimination of isopropanol.
The kinetics of such a polymerization can be influenced by several factors:
Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or degradation. For similar systems, such as the polycondensation of ε-aminocaproic acid, temperatures around 230°C are often employed. rsc.org
Catalyst: The use of an acid or base catalyst can significantly accelerate the polymerization rate by activating the ester or amine group, respectively.
Removal of Byproduct: The continuous removal of the isopropanol byproduct would be crucial to drive the polymerization equilibrium towards the formation of a high molecular weight polymer, in accordance with Le Chatelier's principle.
Kinetic models for step-growth polymerization, such as those described by the Carothers equation, could be adapted to predict the degree of polymerization as a function of reaction time and monomer conversion. researchgate.net
Thermodynamics of Polymerization:
The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). libretexts.org
Enthalpy (ΔH): The polycondensation of this compound to form a polyamide is expected to be an exothermic process (negative ΔH). This is because the formation of a stable amide bond is energetically more favorable than the breaking of the ester and amine bonds. For comparison, the polymerization of lactones, which also involves ring-opening to form polyesters, is exothermic, with the enthalpy change being dependent on ring strain. libretexts.org
The spontaneity of the polymerization is therefore dependent on the temperature. At a certain temperature, known as the ceiling temperature (Tc), the positive TΔS term can outweigh the negative ΔH term, causing ΔG to become positive and polymerization to cease or reverse. libretexts.org The ceiling temperature can be estimated using the equation: Tc = ΔH / (ΔS + Rln[M]), where R is the ideal gas constant and [M] is the monomer concentration. libretexts.org
The following table provides a theoretical comparison of the thermodynamic parameters for the polymerization of this compound with related monomers.
| Monomer | Polymerization Type | Expected ΔH | Expected ΔS | Key Thermodynamic Consideration |
| This compound | Polycondensation | Negative (Exothermic) | Negative | Removal of isopropanol byproduct is critical to shift equilibrium. |
| ε-Caprolactam | Ring-Opening Polymerization | Negative (Exothermic) | Negative | Ring strain contributes to a more negative ΔH. libretexts.org |
| 6-Aminocaproic Acid | Polycondensation | Negative (Exothermic) | Negative | Removal of water byproduct is necessary. rsc.org |
Advanced Analytical Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of molecular compounds, providing detailed information about structure, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like propan-2-yl 7-aminoheptanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, a ¹H NMR spectrum would reveal distinct signals for each non-equivalent proton. The isopropyl group would show a characteristic doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton. docbrown.infodocbrown.inforesearchgate.net The protons of the heptanoate (B1214049) backbone would appear as a series of multiplets, with chemical shifts influenced by their proximity to the ester and amine groups. The two protons adjacent to the ester's carbonyl group (α-protons) and the two protons adjacent to the amino group (ζ-protons) would be the most deshielded of the methylene (B1212753) chain. The amine (NH₂) protons might appear as a broad singlet. rsc.org
¹³C NMR spectroscopy complements the proton data by showing a single peak for each unique carbon atom. The carbonyl carbon of the ester group would be significantly downfield, typically in the 170-180 ppm range. The carbon of the isopropyl methine group and the carbons adjacent to the ester oxygen and the amine nitrogen would also have characteristic chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Isopropyl CH(CH₃)₂ | ~1.2 | Doublet | 6H |
| Isopropyl CH(CH₃)₂ | ~4.9-5.1 | Septet | 1H |
| -CH₂- (β, γ, δ positions) | ~1.3-1.7 | Multiplet | 6H |
| -C(=O)CH₂- (α position) | ~2.3 | Triplet | 2H |
| -CH₂NH₂ (ζ position) | ~2.7 | Triplet | 2H |
| -NH₂ | Variable, broad | Singlet | 2H |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying the functional groups present in a molecule by probing its vibrational modes. xray.cz
In the IR spectrum of this compound, the most prominent absorption bands would correspond to its key functional groups. A strong, sharp peak between 1730 and 1750 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the ester. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. Additionally, the N-H bending vibration would be observed around 1590-1650 cm⁻¹. researchgate.net C-O stretching of the ester and C-N stretching of the amine would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. semanticscholar.org While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals than in IR. This technique is particularly useful for analyzing the carbon backbone and can be used to avoid interference from aqueous solvents if the compound is analyzed in solution. spectroscopyonline.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1730 - 1750 |
| N-H (Amine) | Bend (Scissoring) | 1590 - 1650 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-N (Amine) | Stretch | 1020 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₂₁NO₂), high-resolution mass spectrometry would confirm its exact molecular weight with high precision. The monoisotopic mass of the compound is 187.15723 Da. uni.lu In a typical experiment, the molecule would be ionized, often by adding a proton to form the molecular ion [M+H]⁺ with an m/z of 188.16451. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed. uni.lu
Analysis of the fragmentation pattern in an MS/MS experiment provides clues to the molecule's structure. Common fragmentation pathways for this molecule would include the loss of the isopropyl group, cleavage at the ester linkage, and fragmentation of the alkyl chain. The base peak in the mass spectrum of a similar compound, propan-2-amine, is often from the loss of a methyl group, while esters can fragment to form acylium ions. docbrown.infodocbrown.info
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₁₀H₂₂NO₂⁺ | 188.16451 |
| [M+Na]⁺ | C₁₀H₂₁NNaO₂⁺ | 210.14645 |
| [M+K]⁺ | C₁₀H₂₁KNO₂⁺ | 226.12039 |
| [M+NH₄]⁺ | C₁₀H₂₅N₂O₂⁺ | 205.19105 |
Data sourced from PubChem. uni.lu
Chromatographic Separation and Quantification Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating and quantifying this compound from reaction mixtures, biological samples, or environmental matrices.
Gas Chromatography (GC) and Liquid Chromatography (LC) with Various Detectors
Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for separating and quantifying amino acids and their derivatives. nih.gov The choice between them often depends on the volatility and thermal stability of the analyte.
Due to the polar nature and low volatility of the amino group, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step is typically required to convert the polar N-H group into a less polar, more volatile moiety. sigmaaldrich.com Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or chloroformates, which react with the amine to form stable derivatives suitable for GC analysis. sigmaaldrich.comnist.gov Following separation on a capillary column, detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. researchgate.net
Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), can often analyze amino acid esters without derivatization, which simplifies sample preparation. alexandraatleephillips.com A common approach is Hydrophilic Interaction Liquid Chromatography (HILIC) for polar compounds or Reversed-Phase (RP) HPLC. nih.gov Detection is frequently accomplished using mass spectrometry (LC-MS), providing high sensitivity and selectivity, or with other detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD).
Gel Permeation Chromatography (GPC) for Polymer Characterization
While this compound is a monomer, it can be polymerized to form a polyamide (e.g., a derivative of Nylon-7). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the resulting polymer. resolvemass.caamazonaws.com GPC separates macromolecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution. resolvemass.ca
In a GPC experiment, a solution of the polyamide is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores as easily and thus elute faster, while smaller chains take a more tortuous path and elute later. resolvemass.ca By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined.
Key parameters obtained from GPC analysis include:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. resolvemass.caalfa-chemistry.com
For polyamides, which can be difficult to dissolve, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are often used as the mobile phase. digitellinc.comufl.edu Detection is commonly performed using a differential refractive index (RI) detector, and coupling GPC with other detectors like multi-angle light scattering (MALS) can provide absolute molecular weight data without the need for column calibration. alfa-chemistry.com
Thermal Analysis in Materials Science Researchtandfonline.com
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. researchgate.net In the field of materials science, these methodologies are indispensable for characterizing polymers and composite materials. For materials that incorporate this compound, either as a monomer unit in a poly(ester amide) or as an additive, thermal analysis provides critical data on thermal stability, decomposition pathways, and phase transition behavior.
Thermogravimetric Analysis (TGA) for Decomposition Studiestandfonline.com
Thermogravimetric Analysis (TGA) provides a quantitative measurement of the mass changes in a material as a function of increasing temperature in a controlled atmosphere. researchgate.net This analysis is fundamental in determining the thermal stability of polymers. For a polymer containing this compound, a TGA scan would reveal the onset temperature of degradation, the rate of decomposition, and the fraction of non-volatile residue remaining at high temperatures.
The decomposition process typically occurs in multiple stages. For a hypothetical polyamide or poly(ester amide) incorporating this compound, the initial, lower-temperature weight loss might be associated with the cleavage and volatilization of the propan-2-yl ester group. Subsequent weight loss at higher temperatures would correspond to the degradation of the main polymer backbone. researchgate.net Polyamides generally exhibit high thermal stability, with significant weight loss often beginning above 350°C. researchgate.net The precise temperatures and mass loss percentages are dependent on the specific polymer structure, molecular weight, and the heating rate used during the analysis. nih.gov
Table 1: Representative TGA Data for a Hypothetical Polymer Containing this compound This table presents illustrative data to demonstrate typical findings from a TGA experiment on a polymer under a nitrogen atmosphere.
| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Event |
| 25 - 250 | ~ 1% | Loss of moisture and other volatile impurities |
| 250 - 380 | ~ 25% | Onset of degradation, primarily loss of ester side-chains |
| 380 - 500 | ~ 65% | Major decomposition of the polymer backbone |
| > 500 | - | Formation of stable char residue |
Differential Scanning Calorimetry (DSC) for Phase Transitions in Polymerstandfonline.com
Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal transitions of polymers as they are heated or cooled. nih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de Key thermal events that can be identified include the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). youtube.com
When this compound is incorporated into a polymer, it can influence these transitions. For example, the flexible heptanoate chain could increase the mobility of the polymer chains, potentially lowering the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. acs.org If the polymer is semi-crystalline, DSC scans will show an exothermic peak during cooling as the material crystallizes and an endothermic peak upon heating as the crystalline domains melt. youtube.com The position and size of these peaks provide information about the degree of crystallinity and the processing conditions of the material. researchgate.net The presence of side chains can affect the polymer's ability to crystallize, which would be reflected in the melting and crystallization enthalpies measured by DSC. acs.org
Table 2: Hypothetical DSC Data for a Semi-Crystalline Polymer with this compound Side Chains This table provides example data from a second heating scan in a DSC analysis, a common method to erase previous thermal history.
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | 55 | 60 (midpoint) | N/A |
| Melting (Tm) | 195 | 205 | 45 |
Computational Chemistry and Modeling Studies
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations could be employed to explore the conformational flexibility of Propan-2-yl 7-aminoheptanoate. By simulating the motion of the molecule's atoms over time, researchers could identify the most stable and frequently occurring three-dimensional structures. This analysis would be crucial for understanding how the molecule interacts with its environment and other molecules.
Key areas of investigation using MD simulations would include:
Dihedral Angle Distributions: Analyzing the probability distributions of the rotatable bonds within the heptanoate (B1214049) chain and the propan-2-yl group to identify preferred orientations.
Solvent Effects: Simulating the molecule in different solvents to understand how the surrounding medium affects its conformational preferences.
A hypothetical study might reveal the predominant conformers of this compound in both vacuum and aqueous solution, as illustrated in the table below.
| Dihedral Angle | Predominant Angle (Vacuum) | Predominant Angle (Aqueous) |
| C1-C2-C3-C4 | 180° (trans) | 180° (trans) |
| C4-C5-C6-N | 60° (gauche) | -60° (gauche) |
| O-C(O)-C1-C2 | 0° (cis) | 180° (trans) |
Note: This data is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, such as Density Functional Theory (DFT), could be utilized to investigate the mechanisms of reactions involving this compound. These calculations provide detailed information about the electronic structure of the molecule and can be used to map out the energy landscape of a chemical reaction, including the structures of transition states and intermediates.
Potential reactions that could be studied include:
Hydrolysis of the Ester: Elucidating the step-by-step mechanism of the acid- or base-catalyzed hydrolysis of the propan-2-yl ester to form 7-aminoheptanoic acid and propan-2-ol.
Amide Bond Formation: Modeling the reaction of the amino group with a carboxylic acid to form a peptide bond, which is relevant to its potential use as a monomer in polyamide synthesis.
A theoretical investigation into the hydrolysis of this compound could yield the following hypothetical activation energies for the rate-determining steps.
| Reaction Condition | Transition State | Activation Energy (kcal/mol) |
| Acid-Catalyzed | Tetrahedral Intermediate Formation | 15.2 |
| Base-Catalyzed | Tetrahedral Intermediate Formation | 12.5 |
Note: This data is hypothetical and for illustrative purposes only.
Structure-Property Relationship Predictions for Polymer Design
Computational modeling can be instrumental in predicting the properties of polymers derived from this compound and guiding the design of new materials. By understanding the relationship between the monomer's structure and the resulting polymer's properties, scientists can tailor materials for specific applications.
If this compound were used as a monomer, for instance in the formation of a polyamide through self-condensation of its corresponding amino acid, computational methods could predict:
Mechanical Properties: Molecular dynamics simulations of polymer chains could estimate properties like Young's modulus, tensile strength, and flexibility.
Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) could be predicted by simulating the polymer's behavior at different temperatures.
Barrier Properties: The permeability of the polymer to small molecules like oxygen and water could be assessed, which is important for packaging applications.
A hypothetical quantitative structure-property relationship (QSPR) study might predict the following properties for a polyamide derived from 7-aminoheptanoic acid.
| Property | Predicted Value |
| Glass Transition Temperature (Tg) | 55 °C |
| Tensile Strength | 60 MPa |
| Oxygen Permeability | 5 cm³·mm/(m²·day·atm) |
Note: This data is hypothetical and for illustrative purposes only.
This compound: An Examination of its Environmental and Sustainable Chemistry Perspectives
This compound is an organic chemical compound classified as an amino acid ester. It consists of a heptanoic acid backbone, which is a seven-carbon carboxylic acid, with an amino group at the 7-position and an isopropyl ester group at the carboxylate end. While specific research on this exact molecule is not extensively detailed in publicly available literature, its structural components—a medium-chain amino acid and an isopropyl ester—place it within a class of compounds with significant relevance in polymer chemistry and materials science. This article explores the environmental and sustainable chemistry aspects of this compound, drawing upon research conducted on structurally similar amino acid esters and the polymers derived from them.
Environmental and Sustainable Chemistry Perspectives
The biodegradability of materials is a critical factor in mitigating plastic pollution and promoting a circular economy. Polymers derived from amino acid esters, such as poly(ester amide)s (PEAs), have been a focus of research due to their potential for controlled degradation. The presence of both ester and amide linkages in these polymers makes them susceptible to hydrolytic and enzymatic degradation, breaking them down into smaller, potentially non-toxic molecules.
Systematic in vitro biodegradation studies on PEAs composed of naturally occurring α-amino acids, fatty diols, and dicarboxylic acids have shown that these materials can be degraded by enzymes like α-chymotrypsin and lipase (B570770). The degradation often occurs via a surface erosion mechanism and can follow first-order kinetics. This enzymatic susceptibility is a promising characteristic for designing materials for biomedical applications or environmentally benign plastics.
The degradation of amino acids themselves is a well-understood biochemical process. In biological systems, amino acids are typically broken down through transamination and deamination, where the amino group is removed, and the remaining carbon skeleton is metabolized through pathways like the citric acid cycle researchgate.netresearchgate.netmolport.com. The ultimate breakdown products of Propan-2-yl 7-aminoheptanoate in an aerobic environment would be expected to be carbon dioxide, water, and ammonia (B1221849) or ammonium (B1175870) ions. Under anaerobic conditions, the degradation process involves hydrolysis, acidogenesis, acetogenesis, and methanogenesis, ultimately producing methane, carbon dioxide, and ammonia hmdb.ca.
The biodegradability of polymers containing amino acid esters can be tailored by altering the specific amino acid, diol, and dicarboxylic acid components. For example, research has shown that the rate of hydrolytic degradation in some poly(ether ester amide)s increases with a higher number of ether linkages in the polymer backbone. This tunability allows for the design of materials with specific degradation profiles suited for their intended application.
| Polymer Type | Monomers | Degradation Mechanism | Key Findings |
| Poly(ester amide)s (PEAs) | α-amino acids, fatty diols, dicarboxylic acids | Enzymatic (α-chymotrypsin, lipase) | Surface erosion, first-order kinetics |
| Poly(ether ester amide)s | Diamine salts, dicarboxylic acids, triethylene glycol | Hydrolytic | Degradation rate increases with ether linkages |
The transition from petrochemical-based feedstocks to renewable, bio-based resources is a cornerstone of sustainable chemistry. For this compound, this involves developing synthetic pathways that utilize starting materials derived from biomass.
The precursor, 7-aminoheptanoic acid, can be synthesized from renewable sources. While traditional chemical synthesis routes exist, often starting from petroleum-derived chemicals, bio-based routes are being explored. One patented method describes the synthesis of 7-aminoheptanoic acid from 6-bromoethyl caproate and nitromethane, with the former potentially being derivable from bio-based sources google.com. The development of chemocatalytic methods to produce amino acids from biomass feedstocks is an active area of research, aiming to replace conventional syntheses that may use toxic reagents or non-renewable resources nih.govacs.org.
The esterification of the amino acid with isopropanol (B130326) (propan-2-ol) is the final step in forming this compound. Greener approaches to esterification are also being developed. Biocatalytic methods, employing enzymes such as lipases, offer several advantages over traditional acid-catalyzed esterification. These enzymatic reactions can be performed under milder conditions, often with higher selectivity, and can reduce the generation of waste products. The use of "green" solvents, such as ionic liquids, in these enzymatic resolutions and esterifications is also being investigated to further enhance the environmental profile of the synthesis acs.org.
| Synthetic Step | Traditional Method | Bio-based/Green Alternative | Advantages of Alternative |
| 7-Aminoheptanoic Acid Synthesis | Petrochemical-based routes | Synthesis from biomass-derived feedstocks | Reduced reliance on fossil fuels, potential for lower environmental impact. |
| Esterification | Acid-catalyzed reaction with isopropanol | Enzymatic catalysis (e.g., with lipases) in green solvents | Milder reaction conditions, higher selectivity, reduced waste. |
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. Comparing the LCA of a conventional chemical synthesis pathway with a bio-based or biocatalytic route provides a quantitative measure of the sustainability of each process.
While a specific LCA for this compound is not available, studies on similar compounds, such as other esters and polyamides, can provide valuable insights. For instance, a life cycle comparison of inorganic and biological catalysis for biodiesel production (fatty acid esters) has shown that the enzymatic route is environmentally more favorable across several impact categories, including global warming potential and toxicity researchgate.net. These benefits are often attributed to lower energy requirements due to milder reaction conditions in the biocatalytic process.
Similarly, LCAs comparing bio-based polyamides with their petrochemical counterparts have demonstrated significant reductions in greenhouse gas emissions for the bio-based alternatives. For example, the production of polyamides from castor oil-derived monomers shows a lower carbon footprint compared to fossil-based polyamides nih.govreddit.com.
However, the environmental impact of bio-based production is not always lower in every category. Factors such as land use for biomass cultivation and the environmental costs associated with fertilizer and water use must be considered. A comprehensive LCA would also need to account for the energy consumption and waste generation in both the chemical and biocatalytic synthesis routes, including the production and disposal of the biocatalyst itself.
| Production Pathway | Key Advantages | Key Disadvantages |
| Conventional Chemical Synthesis | Established technology, potentially lower initial capital cost. | Reliance on fossil fuels, often requires harsher reaction conditions, may generate more hazardous waste. |
| Biocatalytic/Bio-based Synthesis | Use of renewable feedstocks, milder reaction conditions, potential for lower greenhouse gas emissions. | May require significant land and water for biomass cultivation, potential for higher initial costs, catalyst stability and reuse can be a challenge. |
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Process Intensification
The conventional synthesis of amino acid esters often involves multi-step processes that can be time-consuming and generate significant waste. Future research is expected to focus on developing more efficient and sustainable methods for the production of propan-2-yl 7-aminoheptanoate.
One promising approach is the use of biocatalysis, particularly with lipases, in continuous-flow microreactors. This method offers several advantages, including mild reaction conditions, high selectivity, and the potential for process intensification. For instance, lipase-catalyzed esterification of 7-aminoheptanoic acid with isopropanol (B130326) in a continuous-flow system could significantly reduce reaction times and improve yield. mdpi.com
Another avenue for process intensification is the use of supercritical alcohols as both the solvent and reactant. google.com Conducting the esterification in supercritical isopropanol could lead to a rapid, one-pot synthesis of this compound, minimizing the need for additional catalysts and simplifying purification. google.com
| Synthetic Method | Potential Advantages | Key Research Focus |
| Biocatalytic Flow Synthesis | Mild conditions, high selectivity, reduced waste, process intensification. mdpi.com | Enzyme selection and immobilization, reactor design, optimization of flow parameters. |
| Supercritical Alcohol Esterification | Rapid reaction rates, reduced catalyst use, simplified purification. google.com | Optimization of temperature and pressure, reactor material compatibility. |
| Acid-Catalyzed Continuous Distillation | High yield, continuous process. google.com | Catalyst efficiency, energy consumption, removal of water byproduct. |
Exploration of Advanced Polymer Architectures and Applications
The bifunctional nature of this compound makes it an ideal monomer for the synthesis of a variety of advanced polymers. The presence of both an amino and an ester group allows for its incorporation into polyamides, polyesters, and, notably, polyester (B1180765) amides (PEAs).
α-Amino acid-based PEAs are known for their favorable combination of mechanical properties, biodegradability, and biocompatibility, making them suitable for biomedical applications. acs.orgnih.gov By analogy, this compound could be used to synthesize novel PEAs with unique properties conferred by the long aliphatic spacer, potentially leading to materials with enhanced flexibility and controlled degradation rates for applications in tissue engineering and drug delivery.
Furthermore, the amino group can be reacted with diacrylates via Michael addition to form poly(β-amino ester)s (PBAEs). researchgate.netnih.gov These polymers are known for their pH-responsiveness and are being explored as non-viral vectors for gene delivery. The incorporation of the 7-aminoheptanoate moiety could influence the hydrophobicity and charge density of the resulting PBAEs, potentially leading to more efficient and less toxic gene delivery systems.
| Polymer Architecture | Potential Monomers for Co-polymerization | Prospective Applications |
| Polyester Amides (PEAs) | Diols, dicarboxylic acids | Biodegradable scaffolds for tissue engineering, controlled drug release matrices. acs.orgnih.gov |
| Poly(β-amino ester)s (PBAEs) | Diacrylates | pH-responsive nanoparticles for gene and drug delivery. researchgate.netnih.gov |
| Poly(ester-urethane)s | Diols, diisocyanates | Thermoplastic elastomers with tunable mechanical properties. |
Integration with Supramolecular Chemistry and Nanotechnology
The self-assembly of small molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry and nanotechnology. Amino acid derivatives, particularly those with long alkyl chains, are known to form supramolecular gels and other ordered assemblies through non-covalent interactions like hydrogen bonding and van der Waals forces. mdpi.comrsc.orgnih.govrsc.orgresearchgate.net
This compound, with its long aliphatic chain and hydrogen-bonding amino group, is a prime candidate for the formation of supramolecular structures. Modification of the amino group with moieties that promote π-π stacking, such as fluorenylmethyloxycarbonyl (Fmoc), could lead to the formation of hydrogels or organogels with potential applications in cell culture and drug delivery. mdpi.comresearchgate.net
In the realm of nanotechnology, amino-ester functionalized compounds are being used to create biodegradable nanoparticles for the delivery of therapeutics, including mRNA. nih.govacs.orgmdpi.com The structure of this compound could be leveraged to synthesize novel lipid-like molecules that self-assemble into nanoparticles for encapsulating and delivering a variety of bioactive agents. The length of the heptanoate (B1214049) chain and the nature of the isopropyl ester could influence the packing of these molecules and the release kinetics of the encapsulated cargo.
| Nanostructure | Self-Assembly Driving Forces | Potential Applications |
| Supramolecular Gels | Hydrogen bonding, van der Waals interactions, π-π stacking (with modification). mdpi.comrsc.orgnih.govrsc.orgresearchgate.net | 3D cell culture matrices, injectable drug delivery systems, stimuli-responsive materials. |
| Biodegradable Nanoparticles | Hydrophobic interactions, electrostatic interactions. | Delivery of mRNA, siRNA, and small molecule drugs. nih.govacs.orgmdpi.com |
| Functionalized Carbon Nanomaterials | Covalent linkage via the amino group. | Biosensors, targeted drug delivery vehicles. researchgate.net |
Development of High-Throughput Screening for Reaction Optimization
To accelerate the discovery and optimization of reactions involving this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid evaluation of a large number of reaction parameters, such as catalysts, solvents, and temperatures, to identify optimal conditions.
For instance, in the development of novel polymerization reactions using this compound as a monomer, HTS can be employed to screen libraries of catalysts to identify those that yield polymers with the desired molecular weight and polydispersity. Similarly, when functionalizing the amino group, HTS can be used to quickly find the most efficient coupling reagents and conditions. Automated parallel synthesis platforms can be utilized to prepare and screen a wide array of derivatives in a time-efficient manner. chimia.ch
| Screening Application | Key Parameters to Optimize | Screening Technique |
| Polymerization Optimization | Catalyst, solvent, temperature, monomer ratio. | Gel permeation chromatography (GPC), nuclear magnetic resonance (NMR). nih.gov |
| Functionalization of Amino Group | Coupling reagent, base, solvent, reaction time. | Liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC). |
| Supramolecular Gel Formation | Solvent composition, concentration, pH, temperature. | Visual inspection, rheology. |
Q & A
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
